5-Methylthiazole

Descripción general

Descripción

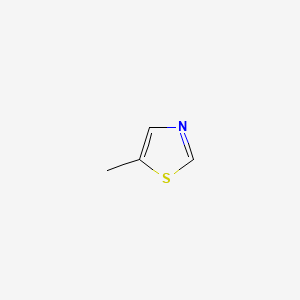

5-Methylthiazole is a compound that is part of the thiazole family, a class of heterocyclic compounds containing a ring with sulfur and nitrogen as heteroatoms. The methyl group attached to the thiazole ring at the fifth position is what characterizes 5-methylthiazole specifically. This compound serves as a core structure for various chemical reactions and syntheses, leading to a wide range of applications, particularly in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-methylthiazole derivatives can be achieved through various methods. One approach involves the synthesis of 5-substituted oxazoles by directed alkylation, where 2-(methylthio)oxazole is deprotonated and then reacted with electrophiles to yield 5-substituted-2-(methylthio)oxazoles . Another method includes the reaction of 1-(methylthio)acetone with nitriles, leading to the formation of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles . Additionally, 5-N-Arylamino-4-methylthiazoles can be synthesized from 4-methylthiazole through a series of steps including direct C–H arylations and Buchwald–Hartwig aminations .

Molecular Structure Analysis

The molecular structure of 5-methylthiazole derivatives can be complex and is often characterized by X-ray crystallography and computational studies. For instance, the structure of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt was investigated to understand the types of interactions within the crystal . Similarly, the crystal structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles were established, providing insights into the orientation of the S-methyl bond and the planarity of the triazole ring .

Chemical Reactions Analysis

5-Methylthiazole and its derivatives participate in a variety of chemical reactions. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one serves as a template for the synthesis of novel heterocyclic scaffolds through nucleophilic ring opening and subsequent transformations . Gold-catalyzed heterocyclization has also been employed to construct 5-methyl-1,4,2-dioxazole, showcasing the versatility of 5-methylthiazole in synthesizing bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylthiazole derivatives are crucial for their application in various fields. The photophysical properties of 5-N-Arylamino-4-methylthiazoles, for instance, are influenced by the substituents on the thiazole core, affecting their absorption and luminescence properties . The antiproliferative and antimicrobial activities of certain 5-methylthiazole derivatives have been evaluated, indicating their potential in pharmaceutical applications . Additionally, the synthesis and characterization of these compounds often involve techniques such as NMR and mass spectrometry to determine their structure and purity .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-Methylthiazole derivatives have been studied extensively for their potential in inhibiting corrosion. Hassan et al. (2007) investigated the use of various triazole derivatives, including 5-amino-3-methylthio-1,2,4-triazole, as inhibitors for mild steel corrosion in hydrochloric acid solutions. They found these compounds to act as mixed inhibitors, significantly reducing corrosion rates (Hassan, Abdelghani, & Amin, 2007).

Mecanismo De Acción

Target of Action

5-Methylthiazole, a derivative of the thiazole family, is known to interact with various biological targets. Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they interact with multiple targets .

Mode of Action

It is known that molecules containing a thiazole ring, such as 5-methylthiazole, can behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that 5-Methylthiazole may have similar solubility properties, which could influence its bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that 5-methylthiazole could have a wide range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 5-Methylthiazole can be influenced by various environmental factors. For instance, the solubility of 5-Methylthiazole in different solvents suggests that its action could be influenced by the chemical environment . .

Safety and Hazards

5-Methylthiazole is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Direcciones Futuras

5-Methylthiazole and its derivatives have shown potential in various fields. For instance, 5-Methylthiazole-Thiazolidinone conjugates have been discovered as potential anti-inflammatory agents . Additionally, new 5-methylthiazole based thiazolidinones have demonstrated antibacterial efficacy, some of which exhibited good activity against E. coli and B. cereus . These findings suggest that 5-Methylthiazole and its derivatives could have promising applications in the development of new therapeutic agents.

Propiedades

IUPAC Name |

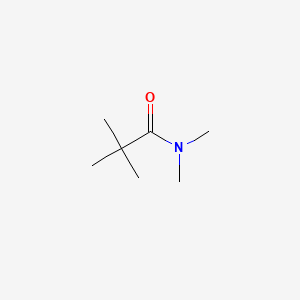

5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-5-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYUNPNLXMSXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189347 | |

| Record name | Thiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiazole | |

CAS RN |

3581-89-3 | |

| Record name | 5-Methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Methylthiazole?

A1: 5-Methylthiazole has the molecular formula C4H5NS and a molecular weight of 99.15 g/mol.

Q2: Are there any spectroscopic data available for characterizing 5-Methylthiazole?

A2: Yes, researchers frequently use techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize 5-Methylthiazole. These techniques provide information about the compound's structure and bonding. [, ]

Q3: How does the presence of the methyl group at the 5-position influence the properties of the thiazole ring in 5-Methylthiazole?

A3: The methyl group, being electron-donating, increases the electron density of the thiazole ring. This influences its reactivity in chemical reactions and interactions with other molecules. []

Q4: How can 5-Methylthiazole be synthesized?

A4: One method involves the reaction of sulfur with n-propylidene-methylamine at high temperatures (around 500°C). This reaction yields 5-Methylthiazole, albeit in moderate yields (around 13.4%). []

Q5: Can 5-Methylthiazole act as a building block for more complex molecules?

A5: Yes, it serves as a starting point for synthesizing various thiazole derivatives, including those with potential pharmaceutical applications. Researchers have used it to create compounds with anticancer and antimicrobial properties. [, , , , ]

Q6: Are there any studies on the gas-phase reactions of 5-Methylthiazole?

A6: Yes, research has examined the photosensitized reaction of 5-Methylthiazole with benzophenone in an aqueous alkaline solution under visible light. This reaction, aiming to mineralize 5-Methylthiazole into less toxic ions, involves triplet-triplet energy transfer and singlet oxygen. []

Q7: What are some known biological activities of 5-Methylthiazole derivatives?

A7: Derivatives have demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties. For instance, 5-Methylthiazole-thiazolidinone conjugates showed selective inhibition of COX-1 enzymes, a target for anti-inflammatory drugs. []

Q8: Are there any studies investigating the anticancer potential of 5-Methylthiazole-containing compounds?

A8: Yes, ferrocenyl complexes incorporating 5-Methylthiazole showed promising anticancer activity against the MCF-7 breast cancer cell line, comparable to cisplatin. The mechanism may involve the induction of oxidative stress in cancer cells. []

Q9: Has 5-Methylthiazole been investigated for its potential as a DNA minor groove binder?

A9: Yes, studies have explored the DNA-binding properties of polyamides containing 5-Methylthiazole. These polyamides exhibited sequence-selective binding in the DNA minor groove, with the 5-Methylthiazole unit playing a role in recognizing specific base pairs. []

Q10: What is known about the metabolic fate of 5-Methylthiazole?

A10: Research suggests that 4-methylthiazole, a close analog of 5-Methylthiazole, can induce class alpha glutathione S-transferases in rat livers, potentially through oxidative stress mechanisms. []

Q11: Have computational methods been applied to study 5-Methylthiazole and its derivatives?

A11: Absolutely. Molecular docking studies have been employed to understand the interactions of 5-Methylthiazole derivatives with their biological targets. These studies help explain the observed biological activities and guide the design of new compounds. [, ]

Q12: How do structural modifications to 5-Methylthiazole impact its biological activity?

A12: Studies have shown that even minor changes to the 5-Methylthiazole structure can significantly alter its activity. For example, removing the methyl group or introducing substituents on the thiazole ring can lead to a loss or enhancement of activity. []

Q13: Are there any quantitative structure-activity relationship (QSAR) models available for 5-Methylthiazole derivatives?

A13: While specific QSAR models for 5-Methylthiazole might be limited, studies highlight the importance of substituents on the thiazole ring and the nature of the attached aromatic groups for modulating biological activities. []

Q14: Are there any applications of 5-Methylthiazole in materials science?

A14: Research has explored the use of 5-Methylthiazole derivatives in creating functional materials. For example, a palladium(II) complex containing a 5-Methylthiazole unit and an electropolymerizable group was used to modify electrodes for electrochemical sensing of hydrogen peroxide. []

Q15: Have there been any studies on the formulation of 5-Methylthiazole and its derivatives?

A15: While specific formulation studies may be limited, research emphasizes the need to improve the stability and bioavailability of 5-Methylthiazole-based compounds. This might involve exploring different drug delivery systems and optimizing their physicochemical properties. []

Q16: What analytical techniques are commonly used to detect and quantify 5-Methylthiazole?

A16: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently used to identify and quantify 5-Methylthiazole, particularly in studies related to food analysis and volatile organic compounds. []

Q17: Are there spectrophotometric methods available for analyzing 5-Methylthiazole-containing compounds?

A17: Yes, researchers have developed ratio derivative spectrophotometric methods to determine the concentration of certain oxicam drugs (which are 5-Methylthiazole derivatives) in the presence of their degradation products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)